molecular formula C19H19N3O3 B2803621 methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate CAS No. 1788674-23-6

methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate

Cat. No.: B2803621
CAS No.: 1788674-23-6
M. Wt: 337.379
InChI Key: ZFYUFJFVFLHRLX-UHFFFAOYSA-N
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Description

Methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoate ester linked to a pyrrolopyridine moiety through a propylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the pyrrolopyridine core: This can be achieved through a series of cyclization reactions involving pyrrole and pyridine derivatives.

    Attachment of the propylcarbamoyl group: This step involves the reaction of the pyrrolopyridine core with a propylamine derivative under appropriate conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the pyrrolopyridine moiety using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrrolopyridine core with a benzoate ester and a propylcarbamoyl linker distinguishes it from other similar compounds, potentially offering unique interactions with molecular targets and pathways.

Properties

IUPAC Name

methyl 4-(3-pyrrolo[2,3-b]pyridin-1-ylpropylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-25-19(24)16-7-5-15(6-8-16)18(23)21-11-3-12-22-13-9-14-4-2-10-20-17(14)22/h2,4-10,13H,3,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYUFJFVFLHRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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